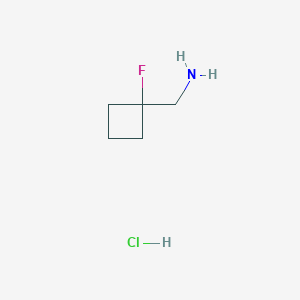

(1-Fluorocyclobutyl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-fluorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWPMGNAIUPAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462885-81-9 | |

| Record name | (1-fluorocyclobutyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Fluorocyclobutyl)methanamine Hydrochloride: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclobutyl)methanamine hydrochloride is a fluorinated aliphatic amine that holds significant interest for medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a cyclobutyl moiety into a small molecule can profoundly influence its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can modulate pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The rigid cyclobutyl scaffold introduces a three-dimensional element that can be crucial for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and analytical methodologies for this compound.

Physicochemical Properties

The hydrochloride salt of (1-Fluorocyclobutyl)methanamine exists as a solid, and like many amine hydrochlorides, it is expected to be soluble in water and some polar organic solvents. A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1462885-81-9 | [3][4][5] |

| Molecular Formula | C5H11ClFN | [3][5] |

| Molecular Weight | 139.60 g/mol | [3] |

| Physical State | Solid | |

| Storage Conditions | Store in a dry, sealed container, at 2-8°C under an inert atmosphere.[3] | N/A |

| Purity | Commercially available at ≥95% or ≥97% purity.[3][4] | N/A |

Synthesis and Purification

A likely synthetic pathway to this compound commences with the reduction of 1-fluorocyclobutanecarbonitrile, followed by salt formation with hydrochloric acid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Reduction of 1-Fluorocyclobutanecarbonitrile to (1-Fluorocyclobutyl)methanamine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-fluorocyclobutanecarbonitrile in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the reduction.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with the solvent used in the reaction.

-

Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1-Fluorocyclobutyl)methanamine free base.

Step 2: Formation of this compound

-

Dissolve the crude (1-Fluorocyclobutyl)methanamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.[6]

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or bubble gaseous HCl through the solution) until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold solvent.

Experimental Protocol: Purification

Recrystallization is a common and effective method for purifying amine hydrochloride salts.[2][6][7][8]

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of this compound.

Analytical Workflow

Caption: Analytical workflow for structure and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[9] The chemical shifts will be influenced by the solvent used.[10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aminomethyl protons (CH₂-NH₃⁺) and the cyclobutyl protons. The protons on the carbon adjacent to the fluorine will exhibit coupling to the ¹⁹F nucleus. The protons of the ammonium group may appear as a broad singlet and their chemical shift can be concentration and solvent dependent.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclobutyl ring and the aminomethyl carbon. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.[13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Cyclobutyl CH₂ | 1.5 - 2.5 | 20 - 40 | Complex multiplets due to diastereotopicity and coupling to fluorine. |

| CH₂-NH₃⁺ | ~3.0 - 3.5 | ~40 - 50 | Shifted downfield due to the adjacent ammonium group. |

| C-F | N/A | ~80 - 100 | Large ¹JCF coupling constant. |

| NH₃⁺ | Variable (broad singlet) | N/A | Chemical shift is solvent and concentration dependent.[1] |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[14][15]

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, broad |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

| C-F Stretch | 1100 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 104.0870.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.[9][17][18]

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate as the molecule lacks a strong chromophore.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

This compound is classified as a hazardous substance.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities in drug discovery. This guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed synthetic route, and a comprehensive analytical workflow for its characterization. Adherence to the described synthetic and analytical protocols, along with strict observation of safety precautions, will enable researchers to confidently utilize this compound in their research and development endeavors.

References

-

Khan, R. A., et al. "Purification of organic hydrochloride salt?" ResearchGate, 2017. [Link]

-

Starkey, L. S. 1H NMR Chemical Shifts. Chemistry Connected. [Link]

-

University of Rochester, Department of Chemistry. Purification: How To. [Link]

-

Patil, S. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." ResearchGate, 2015. [Link]

- Shackelford, S. A. "Recovery of amines from by-product chloride salts.

-

Domasevitch, K. V., et al. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate, 2021. [Link]

-

Patil, S. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." PubMed Central, 2011. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Mary, Y. Sheeba, et al. "FT-IR and FT-Raman spectra, molecular structure and first-order molecular hyperpolarizabilities of a potential antihistaminic drug, cyproheptadine HCl." PubMed, 2015. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Li, Y., et al. "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." ResearchGate, 2023. [Link]

-

Stepanova, A. V., et al. "Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study." MDPI, 2023. [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Li, Y., et al. "(PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." ResearchGate, 2023. [Link]

-

PubChem. This compound. [Link]

-

ChemBK. This compound. [Link]

Sources

- 1. chemistryconnected.com [chemistryconnected.com]

- 2. Purification [chem.rochester.edu]

- 3. amfluoro.com [amfluoro.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. FT-IR and FT-Raman spectra, molecular structure and first-order molecular hyperpolarizabilities of a potential antihistaminic drug, cyproheptadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PubChemLite - this compound (C5H10FN) [pubchemlite.lcsb.uni.lu]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Compound Profile: (1-Fluorocyclobutyl)methanamine Hydrochloride

A Technical Dossier on a Novel Chemical Entity with Potential Pharmacological Activity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Fluorocyclobutyl)methanamine hydrochloride is a novel chemical entity with a unique structural motif, incorporating a fluorinated cyclobutane ring linked to a methanamine group. While specific biological activity data for this compound is not extensively available in the public domain, its structural features suggest potential for interaction with various biological targets. This technical dossier provides a comprehensive overview of the available information, a theoretical framework for its potential biological activity, and a proposed roadmap for its investigation. The document is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction and Chemical Identity

This compound is a hydrochloride salt of the parent compound (1-Fluorocyclobutyl)methanamine. The hydrochloride form generally enhances stability and solubility in aqueous solutions, making it suitable for biological screening and formulation studies.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1462885-81-9 | |

| Molecular Formula | C5H11ClFN | |

| Molecular Weight | 139.60 g/mol | |

| Structure |  |

The key structural features of this compound are the cyclobutane ring, the fluorine atom, and the primary amine. The cyclobutane ring provides a rigid scaffold, while the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. The primary amine group is a common pharmacophore that can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions.

Postulated Biological Activity and Rationale

In the absence of direct experimental data, a rational approach to postulating the biological activity of this compound involves examining the known activities of structurally related compounds. The presence of a small, fluorinated aliphatic ring with a primary amine suggests several potential areas of pharmacological interest.

Neurological and Psychiatric Disorders

Many centrally acting agents feature small, lipophilic amine structures. The cyclobutylmethanamine moiety could potentially interact with various neurotransmitter transporters or receptors. The fluorine atom can enhance blood-brain barrier permeability, a critical factor for CNS-targeting drugs.

Antimicrobial Activity

Fluorinated quinolone antibacterials, for instance, demonstrate that the incorporation of a fluorine atom can significantly enhance potency. While this compound does not share the quinolone scaffold, the principle that fluorination can improve antibacterial activity is well-established.[2] The primary amine could also contribute to interactions with bacterial cell membranes or enzymes.

Proposed Research and Development Workflow

To elucidate the biological activity of this compound, a systematic and multi-pronged investigational approach is required. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Figure 1: A proposed workflow for the investigation of this compound.

Detailed Experimental Protocols

Protocol 1: High-Throughput Phenotypic Screening

-

Objective: To identify any broad biological activity of the compound across a diverse range of cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., NCI-60) and representative normal cell lines.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a concentration gradient.

-

Treat cells in 96-well or 384-well plates with the compound for a defined period (e.g., 72 hours).

-

Assess cell viability using a standard assay (e.g., CellTiter-Glo®, MTT).

-

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to identify potential anti-proliferative effects.

Protocol 2: In Vitro ADME Profiling

-

Objective: To assess the drug-like properties of the compound.

-

Assays:

-

Kinetic Solubility: Determine the solubility of the compound in phosphate-buffered saline (PBS) at different pH values.

-

Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the rate of degradation over time using LC-MS/MS.

-

Cell Permeability: Use a Caco-2 cell monolayer assay to determine the apparent permeability (Papp) in both apical to basolateral and basolateral to apical directions.

-

-

Data Analysis: Quantify solubility, half-life in microsomes, and Papp values to predict oral bioavailability and metabolic clearance.

Structure-Activity Relationship (SAR) Considerations

Should initial screening yield promising results, a systematic exploration of the structure-activity relationship will be crucial. The following diagram illustrates potential points of modification on the core scaffold.

Figure 2: Potential sites for chemical modification to explore the structure-activity relationship of this compound.

Conclusion and Future Directions

This compound represents an intriguing starting point for a drug discovery program. Its simple yet unique structure holds potential for novel biological activities. The lack of existing data presents both a challenge and an opportunity for groundbreaking research. The proposed workflow and experimental protocols provide a clear path forward for elucidating its pharmacological profile. Future efforts should focus on a comprehensive screening campaign, followed by rigorous hit validation and a medicinal chemistry program to optimize any identified activities.

References

-

Kimura, Y., et al. (2007). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Bioorganic & Medicinal Chemistry Letters, 17(13), 3569-3573. [Link]

Sources

- 1. CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl… [cymitquimica.com]

- 2. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (1-Fluorocyclobutyl)methanamine Hydrochloride in Synthetic Chemistry

Introduction: The Strategic Importance of the (1-Fluorocyclobutyl)methylamino Moiety in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. The selective installation of fluorine can improve metabolic stability, membrane permeation, and binding affinity to target proteins. The (1-Fluorocyclobutyl)methanamine hydrochloride scaffold, in particular, has garnered significant interest. The cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional architecture that can be advantageous for molecular recognition. When combined with a fluorine atom, this moiety can serve as a valuable building block for creating novel therapeutics with improved pharmacological profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key reaction conditions for utilizing this compound in the synthesis of diverse molecular entities. The protocols detailed below are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 1462885-81-9 | |

| Molecular Formula | C₅H₁₁ClFN | |

| Molecular Weight | 139.60 g/mol | |

| Appearance | White to off-white solid | General chemical knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General chemical safety guidelines |

Safety Precautions: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Core Synthetic Transformations

This compound, as a primary amine, is a versatile building block for a variety of chemical transformations. The hydrochloride salt form generally requires neutralization with a suitable base to liberate the free amine for reaction. Common non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically employed.

Amide Bond Formation: Acylation Reactions

The formation of an amide bond is a cornerstone of medicinal chemistry. The reaction of (1-Fluorocyclobutyl)methanamine with acylating agents provides access to a wide array of functionalized molecules.

Reaction Scheme:

Figure 1: General scheme for acylation of (1-Fluorocyclobutyl)methanamine.

Protocol 1: General Procedure for Acylation with an Acyl Chloride

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a suitable non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq). Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.0-1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Optimization:

-

Base: The use of at least two equivalents of base is crucial. One equivalent neutralizes the hydrochloride salt, and the second quenches the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acyl chloride.

-

Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction.

-

Alternative Acylating Agents: Carboxylic acids can also be used in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Sulfonamide Synthesis: Sulfonylation Reactions

Sulfonamides are another critical functional group in many pharmaceutical agents. The reaction of (1-Fluorocyclobutyl)methanamine with sulfonyl chlorides provides a direct route to these compounds.

Reaction Scheme:

Figure 2: General scheme for sulfonylation of (1-Fluorocyclobutyl)methanamine.

Protocol 2: General Procedure for Sulfonylation

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine (0.1-0.5 M). Add a base, for instance, triethylamine (2.5-3.0 eq) or use pyridine as both the solvent and the base.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the sulfonyl chloride (1.0-1.2 eq) portion-wise or dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water. If DCM was used as the solvent, separate the layers and extract the aqueous phase with DCM. If pyridine was used, remove it under reduced pressure and then partition the residue between water and an organic solvent. Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Expert Insights:

-

Choice of Base: Pyridine is often a good choice as it can act as both a base and a solvent, and its nucleophilic character can sometimes catalyze the reaction. However, for sensitive substrates, a non-nucleophilic base like TEA or DIPEA in an inert solvent is preferable.

-

Reaction Time: Sulfonylation reactions are often slower than acylations and may require longer reaction times or gentle heating to proceed to completion.

Urea Formation

Urea moieties are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors. (1-Fluorocyclobutyl)methanamine can be converted to ureas through reaction with isocyanates or by using phosgene equivalents.

Reaction Scheme:

Figure 3: General scheme for urea formation from an isocyanate.

Protocol 3: Urea Synthesis via Isocyanate

-

Amine Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M). Add triethylamine (1.1-1.5 eq) and stir at room temperature for 30 minutes to generate the free amine.

-

Isocyanate Addition: Add the desired isocyanate (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid and can be monitored by the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹) or by TLC/LC-MS.

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Alternative Methods:

-

Carbonyldiimidazole (CDI): The free amine can be reacted with CDI to form an intermediate carbamoylimidazole, which can then be reacted with another amine to form an unsymmetrical urea.

-

Phosgene Equivalents: Reagents like triphosgene can be used to generate the isocyanate in situ or to form a carbamoyl chloride, which then reacts with another amine. These reagents are highly toxic and should be handled with extreme caution.

N-Alkylation Reactions

Introducing alkyl groups on the nitrogen atom can significantly modulate the biological activity of a molecule. Reductive amination is a common and efficient method for the N-alkylation of primary amines like (1-Fluorocyclobutyl)methanamine.

Reaction Scheme:

Figure 4: General scheme for N-alkylation via reductive amination.

Protocol 4: Reductive Amination with an Aldehyde or Ketone

-

Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1-0.5 M), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq).

-

Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid may be added to facilitate imine formation.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the formation of the product by LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Rationale for Reagent Selection:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of the carbonyl compound with minimal reduction of the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but its toxicity requires careful handling.

-

Solvent: DCE is a common solvent for reactions with NaBH(OAc)₃. Methanol is often used with NaBH₃CN.

Troubleshooting and Key Considerations

-

Incomplete conversion: If a reaction does not go to completion, consider increasing the reaction time, temperature (if the reactants are stable), or the equivalents of the excess reagent.

-

Side reactions: In acylation and sulfonylation, di-acylation/sulfonylation is generally not a concern for primary amines under standard conditions. In N-alkylation, over-alkylation to the tertiary amine can sometimes occur, especially with more reactive alkylating agents. Using a stoichiometric amount of the aldehyde/ketone can help to minimize this.

-

Purification challenges: The basic nature of the amine products may require the use of a modified mobile phase (e.g., containing a small amount of triethylamine or ammonia) during column chromatography to prevent tailing.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this scaffold in the synthesis of novel and diverse chemical entities. By understanding the underlying principles of these fundamental transformations, scientists can confidently design and execute synthetic routes to accelerate their research and development efforts.

References

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Application Notes and Protocols for the Purification of (1-Fluorocyclobutyl)methanamine Hydrochloride

Introduction: The Critical Role of Purity in Drug Discovery

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective purification of (1-Fluorocyclobutyl)methanamine hydrochloride. The protocols herein are grounded in established chemical principles and extensive experience in the purification of amine hydrochlorides and fluorinated small molecules. We will explore purification strategies ranging from initial crude work-up to high-purity recrystallization and chromatographic methods, with a focus on explaining the rationale behind each step to empower the scientist with a deep understanding of the process.

Understanding the Molecule and Potential Impurities

This compound is a primary amine salt. Its structure, featuring a polar ammonium group and a relatively nonpolar, fluorinated cyclobutyl moiety, dictates its solubility and chemical behavior. The primary impurities in a crude sample typically arise from the synthetic route used. Common contaminants may include:

-

Unreacted starting materials and reagents.

-

Byproducts of the reaction: These can include isomers or over-alkylated amines.

-

Inorganic salts: Ammonium chloride (NH₄Cl) is a frequent impurity if ammonia was used in the synthesis.

-

Residual solvents: Solvents used in the reaction or initial work-up.

A logical purification strategy, therefore, involves a multi-step approach to systematically remove these different classes of impurities.

Purification Workflow: A Strategic Overview

The purification of this compound can be conceptualized as a workflow that progressively enhances the purity of the material. The choice of steps and their sequence will depend on the initial purity of the crude product and the desired final purity.

Caption: A strategic workflow for the purification of this compound.

Part 1: Initial Purification of Crude Material

Aqueous Work-up: Acid-Base Extraction

The initial clean-up of the crude reaction mixture often involves an acid-base extraction to separate the basic amine product from non-basic impurities.

Principle: (1-Fluorocyclobutyl)methanamine, as a free base, is soluble in organic solvents. Upon protonation with an acid (like HCl) to form the hydrochloride salt, it becomes water-soluble. This differential solubility allows for the removal of non-basic organic impurities.

Protocol:

-

Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine hydrochloride will move to the aqueous phase, leaving non-basic impurities in the organic layer.

-

Separate the aqueous layer. To isolate the free amine, the aqueous layer can be basified (e.g., with NaOH) and then extracted with an organic solvent. However, for obtaining the hydrochloride salt, it is often preferable to proceed with the aqueous solution of the salt.

-

If starting with the free base to form the hydrochloride, dissolve the crude amine in a minimal amount of a suitable solvent and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol).

Removal of Ammonium Chloride

A common inorganic impurity in amine synthesis is ammonium chloride. Its removal is crucial and can be achieved by leveraging its poor solubility in certain organic solvents compared to the desired amine hydrochloride.

Principle: While both the target compound and ammonium chloride are salts, their solubilities can differ significantly in specific organic solvents. Isopropanol and acetonitrile are often effective for this separation.[1]

Protocol: Trituration/Washing with Isopropanol

-

Suspend the crude solid containing the amine hydrochloride and ammonium chloride in isopropanol.

-

Stir the suspension vigorously at room temperature or with gentle heating. The this compound should have a higher solubility in isopropanol than ammonium chloride.

-

Filter the mixture. The undissolved solid will be enriched in ammonium chloride.

-

The filtrate, containing the desired product, can then be concentrated under reduced pressure to yield a solid enriched in this compound. This material can then be taken forward for recrystallization.

Part 2: High-Purity Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2]

Solvent Selection

The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, polar protic solvents are often a good starting point.

| Solvent/Solvent System | Rationale | Expected Outcome |

| Isopropanol (IPA) | Good balance of polarity to dissolve the salt when hot, but allows for crystallization upon cooling. | High recovery of pure crystals. |

| Ethanol/Water | A mixed solvent system where ethanol is the primary solvent and water acts as an anti-solvent.[3] | Can provide very pure crystals, but yield may be lower. Requires careful addition of the anti-solvent. |

| n-Butanol | Often shows very low solubility for inorganic salts like ammonium chloride, making it excellent for selective crystallization.[4] | Can yield a product with very low inorganic salt contamination. |

| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing some amine salts. | May offer different selectivity for impurities compared to alcohols. |

Recrystallization Protocol (Example with Isopropanol)

This protocol provides a general procedure that should be optimized for the specific crude material.

Materials:

-

Crude this compound

-

Isopropanol (anhydrous)

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water/oil bath

-

Condenser

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a stir bar. Gently heat the mixture to boiling while stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding excess solvent to ensure a good yield upon cooling.

-

Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts that are insoluble even at high temperatures), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Caption: Step-by-step workflow for the recrystallization of this compound.

Part 3: Chromatographic Purification

For instances where very high purity is required, or for the separation of closely related impurities, High-Performance Liquid Chromatography (HPLC) can be employed.[5][6]

Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Considerations for this compound:

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

-

Additives: To ensure good peak shape for the amine, an acidic modifier like trifluoroacetic acid (TFA) or formic acid should be added to the mobile phase. This keeps the amine protonated and minimizes interactions with free silanol groups on the silica-based stationary phase.

-

Detection: UV detection is suitable if the molecule has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

General HPLC Protocol Outline:

-

Sample Preparation: Dissolve the partially purified compound in the mobile phase at a low organic concentration.

-

Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile in water with 0.1% TFA) to determine the retention time of the compound and its impurities.

-

Optimization: Adjust the gradient to achieve optimal separation between the product and any impurities.

-

Preparative HPLC: Scale up the optimized analytical method to a preparative scale to isolate the pure compound.

-

Post-Purification: The collected fractions containing the pure product will also contain the mobile phase additives (e.g., TFA). These can be removed by lyophilization or by converting the salt to the desired hydrochloride form.

Conclusion: A Pathway to Purity

The purification of this compound is a critical step in its application in research and drug development. By employing a systematic approach that may include aqueous work-up, solvent trituration, and a carefully optimized recrystallization, high purity material can be reliably obtained. For the most demanding applications, preparative HPLC offers a powerful tool for achieving the highest levels of purity. The protocols and principles outlined in these notes provide a solid foundation for developing a robust and efficient purification strategy tailored to the specific needs of your project.

References

- Google Patents. (CN112794810B) Synthesis method of cyclobutylamine compound.

-

ResearchGate. How we can remove Ammonium Chloride salts from highly water soluble organic compound?. Available at: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

- Google Patents. (US5166397A) Process for producing optically active cyclobutylamines.

- Google Patents. (JPH01230410A) Removal of ammonium chloride.

- Google Patents. (CN107085068A) Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

-

ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

-

ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]

-

YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

-

Organic Syntheses. Methylamine Hydrochloride. Available at: [Link]

-

AFPM. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Chromatography Forum. Amine hydrochloride in HPLC. Available at: [Link]

-

PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Available at: [Link]

-

PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

Sources

Analytical methods for (1-Fluorocyclobutyl)methanamine hydrochloride characterization

Application Note & Protocol

Topic: Comprehensive Analytical Characterization of (1-Fluorocyclobutyl)methanamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its purity, identity, and stability are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for the full characterization of this compound, presenting a multi-faceted approach that combines spectroscopic, chromatographic, and thermal techniques. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to ensure their material meets the stringent requirements of drug development.

Introduction and Physicochemical Profile

The rigorous characterization of pharmaceutical intermediates and APIs is a cornerstone of drug development, mandated by regulatory bodies like the FDA and EMA.[1][2] For this compound, a primary amine salt containing a fluorine atom, a suite of orthogonal analytical techniques is necessary to unambiguously determine its structure, purity, and solid-state properties. The presence of the fluorine atom and the primary amine hydrochloride group dictates the selection of specific analytical methodologies.

Rationale for a Multi-Technique Approach: No single analytical method can provide a complete profile of a pharmaceutical compound. A combination of techniques is essential to build a comprehensive understanding, where each method provides a unique piece of the puzzle. This integrated approach is fundamental to establishing the "sameness" and quality of an API or its precursors.[1]

Physicochemical Data Summary:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₅H₁₁ClFN | [3] |

| Molecular Weight | 139.60 g/mol | [3] |

| Structure |  | N/A |

| Appearance | Expected to be a white to off-white crystalline solid | [4][5] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol; insoluble in non-polar solvents like acetone and diethyl ether. | [5] |

Integrated Analytical Workflow

A logical workflow ensures that all critical quality attributes of the compound are assessed efficiently. The process begins with identity confirmation, moves to purity and impurity analysis, and concludes with solid-state characterization.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (1-Fluorocyclobutyl)methanamine Hydrochloride

Introduction

(1-Fluorocyclobutyl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its unique conformational properties imparted by the fluorinated cyclobutyl ring. This structural motif is increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability. A thorough understanding of its three-dimensional structure and electronic environment is paramount for its effective utilization in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such small molecules. This application note provides a detailed guide to the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR data for this compound, offering insights into the causal relationships between molecular structure and spectral features.

Molecular Structure and Expected NMR Features

The structure of this compound presents several key features that will manifest in its NMR spectra. The presence of a quaternary carbon bonded to a fluorine atom, a methylene bridge, and a protonated amine group, all constrained within a cyclobutyl ring, leads to complex spin systems and characteristic chemical shifts. The puckered nature of the cyclobutane ring can also lead to non-equivalent axial and equatorial protons, further complicating the ¹H NMR spectrum.[1][2]

The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe into the local electronic environment.[3][4][5] Its chemical shift and coupling to neighboring protons (²JHF and ³JHF) are highly diagnostic of the substitution pattern and conformation of the cyclobutyl ring.[1][2]

Predicted NMR Spectroscopic Data

Based on established principles of NMR spectroscopy and data from related fluorinated cyclobutane derivatives, the following spectral characteristics are predicted for this compound.[1][2][6]

Data Summary Table

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~8.4 | br s | - | NH₃⁺ |

| ¹H | ~3.3 | t | ~22 (²JHF) | CH₂N |

| ¹H | ~2.2 - 2.6 | m | - | CH₂ (ring, 2 positions) |

| ¹H | ~1.8 - 2.2 | m | - | CH₂ (ring, 1 position) |

| ¹³C | ~90 | d | ~200 (¹JCF) | C-F |

| ¹³C | ~45 | t | ~20 (²JCF) | CH₂N |

| ¹³C | ~35 | t | ~20 (²JCF) | CH₂ (ring, 2 positions) |

| ¹³C | ~15 | t | ~5 (³JCF) | CH₂ (ring, 1 position) |

| ¹⁹F | -180 to -200 | m | - | C-F |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The solvent is assumed to be DMSO-d₆.

Detailed Spectral Interpretation

¹H NMR Spectrum

The proton spectrum is expected to show a broad singlet around 8.4 ppm corresponding to the three exchangeable protons of the ammonium group (NH₃⁺).[7] The methylene protons adjacent to the nitrogen (CH₂N) are anticipated to appear as a triplet around 3.3 ppm due to coupling with the fluorine atom (²JHF). The cyclobutyl ring protons will present as complex multiplets between 1.8 and 2.6 ppm due to geminal and vicinal couplings with each other and with the fluorine atom.

¹³C NMR Spectrum

In the ¹³C spectrum, the most characteristic signal will be the quaternary carbon attached to the fluorine (C-F), which is expected to appear as a doublet around 90 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 200 Hz.[8] The methylene carbon adjacent to the nitrogen (CH₂N) should appear as a triplet around 45 ppm due to two-bond coupling with fluorine (²JCF). The remaining cyclobutyl methylene carbons will also exhibit coupling to fluorine.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is predicted to show a complex multiplet in the range of -180 to -200 ppm. This multiplet arises from coupling to the various protons on the cyclobutyl ring and the adjacent methylene group. The exact chemical shift and coupling pattern are highly sensitive to the conformation of the cyclobutane ring.[1][2][9]

Experimental Protocols

Diagram of the Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Sample Preparation Protocol

The quality of the NMR data is highly dependent on proper sample preparation.[10][11] For a hydrochloride salt, which can be hygroscopic, care should be taken to minimize exposure to atmospheric moisture.[12]

-

Weighing the Sample: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.[13]

-

Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice for amine hydrochlorides due to its high polarity and ability to solubilize salts.[7] Deuterium oxide (D₂O) is another option, but this will lead to the exchange of the NH₃⁺ protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum.

-

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][11]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse (zg)

-

Spectral Width: 200 ppm

-

Acquisition Time: 1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 64

-

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating. The consistency of the obtained chemical shifts, multiplicities, and coupling constants across all three nuclei (¹H, ¹³C, and ¹⁹F) will provide a high degree of confidence in the structural assignment. For example, the observation of a large ¹JCF coupling in the ¹³C spectrum should correlate with the presence of a fluorine atom, which is directly observed in the ¹⁹F spectrum. Similarly, the ²JHF and ³JHF couplings observed in the ¹H spectrum should be consistent with the molecular structure.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided interpretation framework, researchers can confidently elucidate the structure of this important chemical building block. The multi-nuclear NMR approach ensures a high level of scientific integrity and provides a robust dataset for drug development and other research applications.

References

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Wiley-VCH. (n.d.). FMOC-chloride. SpectraBase. Retrieved from [Link]

-

Paramanik, K., et al. (2023). Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. Retrieved from [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890. Retrieved from [Link]

-

SupremeScience. (2014, September 17). How to Prepare an NMR Sample [Video]. YouTube. Retrieved from [Link]

-

Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 273-281. Retrieved from [Link]

-

Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 273-281. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Camps, F., Coll, J., Fabrias, G., Guerrero, A., & Feliz, M. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261–271. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Kitching, W., Henzel, K. A., & Randall, E. W. (1975). Carbon-13 NMR of fluorocyclopropanes. Journal of the American Chemical Society, 97(16), 4643–4645. Retrieved from [Link]

-

Vdovichenko, A. N., et al. (2015). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 109(10), 2098–2101. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Mori, Y., et al. (2015). 1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. Bulletin of the Chemical Society of Japan, 88(2), 269-276. Retrieved from [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methanamine, hydrochloride (1:1). Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

Application Note: A Systematic Approach to the Chiral Separation of (1-Fluorocyclobutyl)methanamine Hydrochloride Enantiomers by HPLC

Abstract

(1-Fluorocyclobutyl)methanamine is a key chiral building block in medicinal chemistry, where the stereochemistry at the chiral center is critical for pharmacological activity and safety. This application note presents a detailed guide for the development of a robust and efficient method for the chiral separation of its enantiomers as the hydrochloride salt. We explore a systematic approach to screening Chiral Stationary Phases (CSPs) and optimizing mobile phase conditions for High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical and potentially preparative method for the enantiomeric resolution of this compound.

Introduction: The Significance of Chiral Purity

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.[3] (1-Fluorocyclobutyl)methanamine hydrochloride, a fluorinated cyclobutane derivative[4][5], serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of a stereocenter necessitates a reliable analytical method to distinguish and quantify its enantiomers to ensure the quality and consistency of downstream products.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantioselective analysis in the pharmaceutical industry due to its versatility, efficiency, and scalability.[6][7] This document provides a comprehensive protocol for developing a successful chiral separation method for this compound.

Foundational Principles: Chiral Recognition Mechanisms

The separation of enantiomers on a CSP is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes is influenced by a combination of intermolecular interactions, including:

-

Hydrogen bonding: The primary amine group of the analyte is a strong hydrogen bond donor and acceptor.

-

Dipole-dipole interactions: The carbon-fluorine bond introduces a dipole moment.

-

Steric interactions: The three-dimensional arrangement of the cyclobutyl ring and the methanamine moiety plays a crucial role in how the enantiomers fit into the chiral cavities of the CSP.

-

π-π interactions: While the analyte itself lacks aromaticity, this interaction can be relevant with certain CSPs and mobile phase modifiers.

Given that the analyte is a primary amine[8], polysaccharide-based and crown-ether-based CSPs are excellent starting points for method development.[9][10] Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, offer a wide range of selectivities through a combination of the aforementioned interactions.[11][12]

Strategic Method Development Workflow

A systematic approach to method development is crucial for efficiently achieving baseline separation. The following workflow outlines a logical progression from initial screening to final method optimization.

Caption: A systematic workflow for chiral method development.

Experimental Protocols

Materials and Instrumentation

-

Analyte: this compound (racemic)[13]

-

Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

-

Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

Sample Preparation

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol. From this, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition to be tested. The hydrochloride salt form of the amine enhances its solubility in polar solvents.[14][15]

Phase 1: Chiral Stationary Phase and Mobile Phase Screening

The initial screening phase is designed to identify a suitable CSP and mobile phase system that shows some degree of enantioselectivity. Polysaccharide-based CSPs are highly recommended for their broad applicability.[16][17]

Recommended Chiral Stationary Phases for Screening:

| CSP Name (Manufacturer) | Chiral Selector | Potential Interactions |

| CHIRALPAK® IA / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | H-bonding, Dipole-dipole, Steric |

| CHIRALPAK® IB / Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding, Dipole-dipole, Steric |

| CHIRALPAK® IC / Lux® Cellulose-3 | Cellulose tris(3,5-dichlorophenylcarbamate) | H-bonding, Dipole-dipole, Steric, π-π |

| CHIRALCEL® OD-H / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | H-bonding, Dipole-dipole, Steric |

Screening Mobile Phases:

For primary amines, both normal phase and polar organic modes can be effective. The basicity of the amine often necessitates the use of a basic additive to improve peak shape and prevent tailing.[18][19]

-

Normal Phase (NP):

-

A: n-Hexane/IPA (90:10, v/v) + 0.1% DEA

-

B: n-Hexane/EtOH (90:10, v/v) + 0.1% DEA

-

-

Polar Organic (PO):

-

C: Acetonitrile/MeOH (98:2, v/v) + 0.1% DEA

-

D: Methanol + 0.1% DEA

-

Screening Protocol:

-

Equilibrate each column with the first mobile phase for at least 20 column volumes.

-

Set the flow rate to 1.0 mL/min.

-

Maintain the column temperature at 25 °C.

-

Set the UV detection wavelength to 210 nm (as the analyte lacks a strong chromophore).

-

Inject 5 µL of the sample solution.

-

Run the analysis for approximately 15-20 minutes.

-

Repeat for each CSP and mobile phase combination.

Phase 2: Method Optimization

Once a CSP and mobile phase system show partial or baseline separation, the next step is to optimize the conditions to achieve a resolution (Rs) of ≥ 1.5 with a reasonable analysis time.

Optimization Strategy:

Caption: A flowchart for the optimization of chiral separation parameters.

Detailed Optimization Steps:

-

Mobile Phase Ratio: If using a normal phase system, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% IPA or EtOH). A lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.

-

Additive Concentration: Adjust the concentration of the basic additive (DEA). Insufficient additive can lead to peak tailing, while excessive amounts may reduce retention times and selectivity.

-

Flow Rate: Modify the flow rate to balance analysis time and efficiency. A lower flow rate can sometimes improve resolution.

-

Temperature: Investigate the effect of column temperature. Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes, but can also increase analysis time and backpressure.[20]

Example Optimized Method (Hypothetical):

Based on experience with similar primary amines, a likely successful separation could be achieved with the following conditions.

| Parameter | Condition |

| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Expected Results:

Under these hypothetical optimized conditions, baseline separation of the two enantiomers of (1-Fluorocyclobutyl)methanamine would be expected.

| Data Point | Expected Value |

| Retention Time (Enantiomer 1) | ~ 8.5 min |

| Retention Time (Enantiomer 2) | ~ 10.2 min |

| Selectivity (α) | > 1.2 |

| Resolution (Rs) | > 2.0 |

Conclusion

The chiral separation of this compound is readily achievable using HPLC with polysaccharide-based chiral stationary phases. A systematic screening of CSPs and mobile phases, followed by a logical optimization of chromatographic parameters, is the most efficient path to a robust and reliable method. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to develop a method suitable for both analytical quality control and potential preparative-scale purification of the desired enantiomer.

References

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Zhang, X., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

- Adhikari, S., Bhandari, A., & Lee, W. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea, 62(3), 209-220.

-

Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]

- Welch, C. J., et al. (2009). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.

- Gassman, P. G., & Talley, J. J. (1978). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Accounts of Chemical Research, 11(1), 20-27.

- Payne, T. L., & Oliver, J. E. (1984). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of Chemical Ecology, 10(4), 633-642.

-

Daicel Corporation. (n.d.). Chiral Columns. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

-

Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]

- Ghanem, A., & Hoenen, H. (2011). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 23(7), 511-520.

- Fodor, G., & Csepreghy, G. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. In Superviscosity. IntechOpen.

- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(6), 705-723.

-

Obrnuta faza. (n.d.). Daicel-Chiral-Catalog.pdf. Retrieved from [Link]

- Chen, D. Y. K., et al. (2021). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 143(45), 18865-18871.

- Spudeit, D. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-693.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9898793, Methanamine, 1-fluoro-. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Retrieved from [Link]

- Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15520-15553.

- Glukhovskiy, P., & Vigh, G. (2000). Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. Electrophoresis, 21(13), 2639-2646.

- Wang, Y., et al. (2013). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett, 24(10), 1189-1205.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11637, Methanamine, hydrochloride (1:1). Retrieved from [Link]

Sources

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 4. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chiraltech.com [chiraltech.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]

- 13. amfluoro.com [amfluoro.com]

- 14. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 15. Methanamine, hydrochloride (1:1) | CH6ClN | CID 11637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ymc.co.jp [ymc.co.jp]

- 17. velocityscientific.com.au [velocityscientific.com.au]

- 18. researchgate.net [researchgate.net]

- 19. chiraltech.com [chiraltech.com]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

Application Note: A Validated Ion-Pair Reversed-Phase HPLC Method for the Quantitative Analysis of (1-Fluorocyclobutyl)methanamine Hydrochloride

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (1-Fluorocyclobutyl)methanamine hydrochloride, a key pharmaceutical intermediate. The inherent analytical challenges of this compound—namely its high polarity, lack of a significant UV chromophore, and basic nature—are overcome using an ion-pair reversed-phase chromatographic strategy. This approach enhances retention on a standard C18 stationary phase and allows for reliable quantification using UV detection at a low wavelength. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and stability testing in a regulated environment.

Introduction and Scientific Rationale

This compound is a small polar amine of increasing interest in pharmaceutical synthesis. Accurate quantification is critical for ensuring the quality of active pharmaceutical ingredients (APIs) and for monitoring process-related impurities. However, the physicochemical properties of this molecule present a significant challenge for conventional reversed-phase HPLC.

-

The Analytical Challenge : As a small, polar primary amine, the analyte has minimal interaction with non-polar stationary phases (like C18 or C8), leading to poor retention and elution near or within the solvent front. Furthermore, its simple structure lacks a chromophore, making sensitive UV detection difficult.

-

Method Development Strategy : Several chromatographic techniques were considered to address these challenges:

-

Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for retaining highly polar compounds.[1][2][3][4][5] It operates with a polar stationary phase and a high-organic mobile phase, offering an orthogonal separation mechanism to reversed-phase chromatography.

-

Pre-column Derivatization : This involves chemically modifying the amine with a reagent to attach a UV-active or fluorescent tag.[6][7][8] While effective for enhancing both retention and detectability, it adds complexity and potential variability to the sample preparation workflow.

-

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) : This technique was selected for its robustness and simplicity. It involves adding an ion-pairing reagent to the mobile phase.[9][10] The reagent, typically an alkyl sulfonate, forms a neutral, more hydrophobic ion pair with the protonated amine analyte, significantly increasing its retention on a standard reversed-phase column.[11][12][13] This approach avoids additional sample preparation steps and utilizes widely available and well-understood C18 column chemistry.

-

This note details the development and validation of an IP-RP-HPLC method, providing a self-validating system for the reliable analysis of this compound.

Analyte Properties

A summary of the key properties of the target analyte is provided below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₅H₁₁ClFN | [14] |

| Molecular Weight | 139.60 g/mol | [14] |

| Chemical Structure |  | - |

| Appearance | White to off-white solid | [15] |

| Solubility | Soluble in water | [15][16][17] |

Experimental Protocol: IP-RP-HPLC Method

Instrumentation and Consumables

-

HPLC System : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chromatography Data System (CDS) : OpenLab CDS or equivalent.

-

Analytical Column : Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

-

pH Meter : Calibrated pH meter for mobile phase preparation.

-

Analytical Balance : 5-decimal place analytical balance.

-

Volumetric Glassware : Class A.

Reagents and Solutions

-

Water : HPLC grade.

-

Acetonitrile (ACN) : HPLC grade.

-

Potassium Phosphate Monobasic (KH₂PO₄) : ACS grade or higher.

-

Phosphoric Acid (H₃PO₄) : ACS grade or higher.

-

Sodium 1-Heptanesulfonate (HSAS) : HPLC grade, ion-pairing reagent.

-

This compound : Reference Standard.

Preparation of Mobile Phase A (Aqueous Buffer with Ion-Pair Reagent):

-

Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM solution.

-

Add 1.01 g of Sodium 1-Heptanesulfonate to the solution (final concentration 5 mM).

-